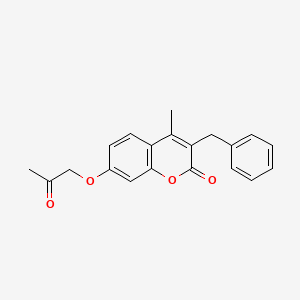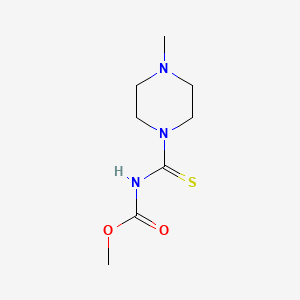![molecular formula C23H26BrN3O B11981473 2-(4-Bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303095-32-1](/img/structure/B11981473.png)
2-(4-Bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage This particular compound features a bromophenyl group, a propyl chain, and a spiro linkage involving benzo[e]pyrazolo[1,5-c][1,3]oxazine and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, followed by the introduction of the bromophenyl group and the propyl chain. The final step involves the formation of the spiro linkage with the piperidine ring.
Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step typically involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the propyl chain: This can be done through a nucleophilic substitution reaction using a propyl halide.
Formation of the spiro linkage: The final step involves a cyclization reaction to form the spiro linkage with the piperidine ring, which can be achieved under specific reaction conditions such as heating or using a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Cyclization: Acidic or basic conditions, catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the formation of new compounds with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity. It can also be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studying its effects on biological systems. It could be used in assays to investigate its potential as a drug or a biochemical probe.
Medicine: If the compound exhibits pharmacological activity, it could be explored for its potential therapeutic applications. This includes studying its effects on specific molecular targets and pathways.
Industry: The compound’s unique properties may make it useful in industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors in biological systems, modulating their activity and leading to downstream effects.
Enzyme inhibition: It could act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses to external stimuli.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one
Uniqueness
2-(4-Bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is unique due to its specific combination of functional groups and the spiro linkage involving the piperidine ring
Propiedades
Número CAS |
303095-32-1 |
|---|---|
Fórmula molecular |
C23H26BrN3O |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C23H26BrN3O/c1-2-13-26-14-11-23(12-15-26)27-21(19-5-3-4-6-22(19)28-23)16-20(25-27)17-7-9-18(24)10-8-17/h3-10,21H,2,11-16H2,1H3 |
Clave InChI |
IWBUKYVEGJWBOC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11981391.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B11981395.png)


![4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B11981413.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11981415.png)

![Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11981428.png)




![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11981469.png)
![ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11981474.png)
